molecular formula C10H13BrN2O B13606820 5-Bromo-2-(piperazin-1-yl)phenol

5-Bromo-2-(piperazin-1-yl)phenol

Cat. No.: B13606820
M. Wt: 257.13 g/mol
InChI Key: QACSNRSLNVFNRH-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)phenol is an organic compound that belongs to the class of phenols and piperazines The compound is characterized by the presence of a bromine atom at the 5th position and a piperazine ring attached to the 2nd position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperazin-1-yl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-bromo-2-nitrophenol with piperazine. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the nitro group with the piperazine ring, followed by reduction of the nitro group to form the desired phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperazin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(piperazin-1-yl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-Bromo-2-(piperazin-1-yl)phenol is unique due to the presence of both a bromine atom and a piperazine ring attached to a phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the piperazine ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-2-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-9(10(14)7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI Key

QACSNRSLNVFNRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

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